molecular formula C9H8N4O3 B12928921 4-(5-Methyl-1,2,4-oxadiazol-3-yl)-2-nitroaniline CAS No. 92453-48-0

4-(5-Methyl-1,2,4-oxadiazol-3-yl)-2-nitroaniline

Cat. No.: B12928921
CAS No.: 92453-48-0
M. Wt: 220.18 g/mol
InChI Key: PXZKWWNPITYMGU-UHFFFAOYSA-N
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Description

4-(5-Methyl-1,2,4-oxadiazol-3-yl)-2-nitroaniline is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is part of the oxadiazole family, which is known for its diverse applications in medicinal chemistry, agriculture, and material science due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)-2-nitroaniline typically involves the reaction of 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at high temperatures (around 180°C) . This reaction forms the oxadiazole ring, which is a crucial part of the compound’s structure.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar high-temperature reactions with appropriate starting materials. The scalability of these reactions would depend on the availability of the starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(5-Methyl-1,2,4-oxadiazol-3-yl)-2-nitroaniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-(5-Methyl-1,2,4-oxadiazol-3-yl)-2-aminoaniline .

Mechanism of Action

The mechanism of action of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)-2-nitroaniline involves its interaction with specific molecular targets. In medicinal applications, it can interact with enzymes or receptors, altering their activity and leading to therapeutic effects. The exact pathways depend on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Methyl-1,2,4-oxadiazol-3-yl)-2-nitroaniline is unique due to its combination of the oxadiazole ring and the nitro group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.

Properties

CAS No.

92453-48-0

Molecular Formula

C9H8N4O3

Molecular Weight

220.18 g/mol

IUPAC Name

4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-nitroaniline

InChI

InChI=1S/C9H8N4O3/c1-5-11-9(12-16-5)6-2-3-7(10)8(4-6)13(14)15/h2-4H,10H2,1H3

InChI Key

PXZKWWNPITYMGU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NO1)C2=CC(=C(C=C2)N)[N+](=O)[O-]

Origin of Product

United States

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